(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one

Stereoselective synthesis Chiral purity Thiohydantoin

(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, systematically named (5S)-5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one, is the enantiomerically pure L-alanine-derived phenylthiohydantoin (PTH-alanine). It belongs to the 2-thioxoimidazolidin-4-one (thiohydantoin) heterocycle class, characterized by a five-membered ring bearing a thione at position 2 and a carbonyl at position 4.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 7390-20-7
Cat. No. B12932639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
CAS7390-20-7
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)/t7-/m0/s1
InChIKeyXGPFPXALZVOKRI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one (CAS 7390-20-7): Chiral Thiohydantoin Building Block for Peptide Sequencing and Antimicrobial Discovery


(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, systematically named (5S)-5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one, is the enantiomerically pure L-alanine-derived phenylthiohydantoin (PTH-alanine). It belongs to the 2-thioxoimidazolidin-4-one (thiohydantoin) heterocycle class, characterized by a five-membered ring bearing a thione at position 2 and a carbonyl at position 4 [1]. With a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.26 g·mol⁻¹, the compound exhibits a melting point of approximately 187 °C, a predicted boiling point of 298.1 °C, and a predicted pKa of 11.19 . The (S)-configuration at the 5-position, derived from the stereochemistry of the L-alanine precursor, distinguishes it fundamentally from its racemic counterpart (PTH-DL-alanine, CAS 4333-19-1) and underpins its critical role as a chiral reference standard in Edman degradation-based peptide sequencing.

Why Racemic or Achiral Thiohydantoin Analogs Cannot Substitute for (S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one in Chirality-Critical Workflows


Substituting (S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one (CAS 7390-20-7) with the more widely cataloged racemic PTH-DL-alanine (CAS 4333-19-1) or with achiral thiohydantoin analogs introduces unacceptable ambiguity in any application requiring defined absolute configuration. In Edman sequencing, the enantiomeric identity of liberated PTH-amino acids directly determines whether the original peptide residue was L- or D-configured; racemic standards erase this information [1]. During synthesis, conventional methods using non-stereocontrolled conditions produce racemic mixtures or cause partial racemization at the 5-position. One validated protocol using S-amino acid starting materials in Et₃N/DMF-H₂O achieves complete stereoretention—no racemization is observed by ¹H-NMR [2]. Furthermore, biological activity data generated from L-amino acid-derived thiohydantoins cannot be assumed to translate to the D-enantiomer or racemic mixture, as chirality at the 5-position influences target binding in antibacterial and kinase-inhibitory contexts [3]. The quantitative evidence below demonstrates exactly where these differences become operationally decisive.

Quantitative Differentiation Evidence: (S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one vs. Racemic and Intra-Class Analogs


Stereochemical Integrity: Complete Retention of (S)-Configuration During Synthesis vs. Racemization-Prone Routes

The (S)-enantiomer synthesized from S-alanine (L-alanine) via the Et₃N/DMF-H₂O protocol exhibits zero detectable racemization at the 5-position. The study explicitly confirmed by ¹H-NMR analysis that no epimerization occurs under the optimized reaction conditions (phenylisothiocyanate, Et₃N, DMF:H₂O 8:2, room temperature) [1]. This stands in contrast to alternative cyclization/cleavage conditions used in Edman sequencing—such as anhydrous TFA—which are documented to induce partial racemization of PTH-amino acids. The racemization ratio [D/(D+L)×100] for alanine under conventional Edman conditions reaches up to 11% when no suppression measures are applied [2].

Stereoselective synthesis Chiral purity Thiohydantoin

Antibacterial Potency: Gram-Positive MIC Values for L-Alanine-Derived Thiohydantoin vs. Intra-Class Analogs

Among a series of eleven thiohydantoins synthesized from L-amino acids, compound 1b—derived from L-alanine and structurally corresponding to the (S)-enantiomer of 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one—exhibited the most potent antibacterial activity against Gram-positive strains. The MIC was 940 µM against Staphylococcus epidermidis ATCC 12228 and 1921 µM against S. aureus BEC 9393 (a methicillin-resistant strain, MRSA) [1]. In contrast, thiohydantoins derived from other L-amino acids (e.g., L-valine, L-leucine, L-phenylalanine) in the same study showed weaker or no measurable activity against these strains, and the series was uniformly less effective against Gram-negative bacteria [1].

Antimicrobial susceptibility Thiohydantoin SAR MRSA

Antibiofilm Activity: 40% Reduction in Staphylococcal Biofilm Metabolic Activity vs. Untreated Control

Compound 1b (L-alanine-derived thiohydantoin) demonstrated antibiofilm activity against S. epidermidis ATCC 12228, achieving a 40% reduction in metabolic activity of established biofilms compared to the untreated control [1]. This biofilm-targeting property was demonstrated in addition to its planktonic antibacterial activity and is not a generic feature of all thiohydantoins in the series—other derivatives did not exhibit comparable antibiofilm effects under the same assay conditions [1].

Biofilm inhibition Anti-staphylococcal Thiohydantoin

Chiroptical Detection: Opposite-Sign CD Absorption at 270 nm Enables Unambiguous L- vs. D-Configuration Assignment

PTH derivatives of L-amino acids—including (S)-5-methyl-3-phenyl-2-thioxoimidazolidin-4-one (PTH-L-alanine)—exhibit positive CD absorption at 270 nm, whereas the corresponding D-amino acid PTH derivatives exhibit negative CD absorption at the same wavelength [1]. This opposite-sign chiroptical signature enables simultaneous sequence determination and absolute configuration assignment when coupled with HPLC-MS/CD detection. The differentiation is unambiguous: PTH-L-alanine gives a positive CD peak at 270 nm, while PTH-D-alanine gives a negative CD peak. Racemic PTH-DL-alanine (CAS 4333-19-1) yields no net CD signal, rendering it useless as a configuration-determination standard in chirality-sensitive workflows [1].

Circular dichroism Chiral detection Edman sequencing

Mammalian Cytotoxicity Safety Window: No Cytotoxicity at Antibacterially Effective Concentrations

Compound 1b—the L-alanine-derived thiohydantoin—showed no cytotoxicity to mammalian cells when tested at its MIC values (940 µM and 1921 µM) [1]. This is a critical differentiation point for procurement decisions in antimicrobial lead discovery: a compound that inhibits bacterial growth at concentrations non-toxic to mammalian cells provides an initial selectivity window. In contrast, several other thiohydantoin derivatives reported in the broader literature exhibit cytotoxicity at concentrations overlapping with their antimicrobial MIC ranges, limiting their utility as anti-infective leads [2].

Selective toxicity Cytotoxicity Therapeutic window

Procurement-Relevant Application Scenarios for (S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one (CAS 7390-20-7)


Chiral Reference Standard for HPLC-MS/CD-Based Peptide D/L-Configuration Sequencing

In Edman degradation workflows that incorporate circular dichroism detection for simultaneous sequence and absolute configuration determination, enantiomerically pure (S)-PTH-alanine serves as an indispensable positive-CD reference standard. Its positive CD absorption at 270 nm provides the calibration benchmark against which unknown PTH-amino acid peaks are assigned as L-configured [1]. The racemic mixture (CAS 4333-19-1) cannot serve this purpose because it yields zero net CD signal. Laboratories implementing the HPLC-MS/CD method described by Hahn et al. (2022) should specify the (S)-enantiomer (CAS 7390-20-7) rather than the racemate to ensure unambiguous D/L-configuration calls for alanine residues in sequenced peptides.

Enantiopure Building Block for Stereospecific Thiohydantoin-Derived Drug Candidate Synthesis

For medicinal chemistry programs developing thiohydantoin-based antibacterial or kinase-inhibitory compounds, the (S)-enantiomer (CAS 7390-20-7) provides a chirally defined starting material that eliminates the need for costly chiral resolution steps. The synthesis protocol of Jangale et al. (2015) demonstrates that (S)-amino acids react with phenylisothiocyanate in Et₃N/DMF-H₂O to yield the corresponding (S)-thiohydantoins in 88–98% yield with complete stereoretention [2]. This contrasts with racemic synthesis routes that require subsequent chiral chromatographic separation, which adds process cost and reduces overall yield. The established antibacterial activity of the L-alanine-derived scaffold—MIC 940 µM against S. epidermidis and 1921 µM against MRSA with no mammalian cytotoxicity at these concentrations—provides a validated starting point for structure-activity relationship expansion [3].

Gram-Positive Antibacterial Hit Compound for Biofilm-Associated Infection Research

The L-alanine-derived thiohydantoin (compound 1b) represents a promising hit scaffold for anti-staphylococcal drug discovery, particularly for biofilm-associated infections. With quantifiable potency against planktonic S. epidermidis (MIC 940 µM) and MRSA (MIC 1921 µM), coupled with a 40% reduction in S. epidermidis biofilm metabolic activity [3], this compound offers a dual-mode antibacterial profile not reported for other thiohydantoin derivatives in the same series. Researchers procuring this compound for antimicrobial screening should note that the Gram-positive selectivity profile distinguishes it from broad-spectrum thiohydantoin analogs and may guide target organism selection in follow-up assays [3].

Chromatographic Method Development and PTH-Amino Acid Analytical Standard

In reversed-phase HPLC method development for PTH-amino acid separation, (S)-PTH-alanine (CAS 7390-20-7) provides a well-characterized single-enantiomer standard with a defined retention time on C18 columns and a characteristic m/z value for MS detection [1]. Unlike the racemic standard (CAS 4333-19-1), which cannot resolve enantiomeric contributions in the chromatogram, the (S)-enantiomer allows analysts to verify column chiral selectivity and establish baseline separation parameters for D/L-PTH-alanine mixtures. Commercial suppliers offer the compound at ≥97% purity (HPLC), suitable for quantitative calibration without the confounding factor of enantiomeric impurity that may be present in racemic lots .

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